Epinephrine
Overview
Description
It plays a crucial role in the body’s “fight-or-flight” response by increasing cardiac output and raising blood glucose levels . Epinephrine is released during acute stress and is associated with various physiological responses, such as increased heart rate, dilated pupils, and elevated blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epinephrine can be synthesized through several methods. One common approach involves the methylation of northis compound using phenylethanolamine N-methyltransferase . Another method includes the resolution of racemic this compound to obtain pure (-)-epinephrine, which involves reacting racemic this compound with a chiral auxiliary in organic solvents .
Industrial Production Methods: Industrial production of this compound often involves asymmetric hydrogenation as a key step. This process includes a sequence of successive steps to ensure high purity and yield . The production is typically carried out in controlled environments to maintain the stability and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: Epinephrine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to adrenochrome, a reaction that involves the loss of electrons .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include adrenochrome from oxidation and reduced forms of this compound from reduction reactions .
Scientific Research Applications
Epinephrine has a wide range of applications in scientific research:
Mechanism of Action
Epinephrine exerts its effects by activating both alpha and beta-adrenergic receptors. By acting on alpha receptors, it constricts blood vessels to maintain blood pressure and heart function. Through its action on beta receptors, it relaxes the smooth muscle in the airways, aiding in breathing . This dual action makes this compound highly effective in emergency situations, such as anaphylactic reactions .
Comparison with Similar Compounds
Norepinephrine: Similar in structure to this compound but lacks a methyl group on the nitrogen side chain.
Dopamine: Another catecholamine that acts as a neurotransmitter and precursor to northis compound and this compound.
Uniqueness of this compound: this compound’s ability to act on both alpha and beta receptors makes it unique among catecholamines. This dual action allows it to effectively manage both cardiovascular and respiratory emergencies, making it indispensable in medical practice .
Properties
IUPAC Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWMZQNUQWSLP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Record name | EPINEPHRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16207 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022986 | |
Record name | (-)-Epinephrine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Epinephrine appears as white to nearly-white microcrystalline powder or granules. Odorless. Melting point 211-212 °C. Aqueous solutions are slightly alkaline. Slightly bitter, numbing taste., Solid | |
Record name | EPINEPHRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16207 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Epinephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), less than 0.1 mg/mL at 64° F, Very slightly soluble in alcohol. Readily soluble in aqueous solutions of mineral acids, NaOH, and KOH. Insoluble in aqueous solutions of ammonia and of the alkali carbonates. Insoluble in chloroform, ether, acetone, oils., Very slightly soluble in alcohol., Insoluble in ethanol; soluble in acetic acid, In water, 180 mg/L at 20 °C, 0.18 mg/mL | |
Record name | EPINEPHRINE | |
Source | CAMEO Chemicals | |
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Record name | Epinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00668 | |
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Record name | EPINEPHRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289 | |
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Record name | Epinephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |
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Mechanism of Action |
Epinephrine acts on alpha and beta-adrenergic receptors. Epinephrine acts on alpha and beta receptors and is the strongest alpha receptor activator. Through its action on alpha-adrenergic receptors, epinephrine minimizes the vasodilation and increased the vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume as well as hypotension. Epinephrine relaxes the smooth muscle of the bronchi and iris and is a histamine antagonist, rendering it useful in treating the manifestations of allergic reactions and associated conditions. This drug also produces an increase in blood sugar and increases glycogenolysis in the liver. Through its action on beta-adrenergic receptors, epinephrine leads to bronchial smooth muscle relaxation that helps to relieve bronchospasm, wheezing, and dyspnea that may occur during anaphylaxis., The mechanism of rise in blood pressure ... is threefold: a direct myocardial stimulation that increases the strength of ventricular contraction (positive inotropic action), an increased heart rate (positive chronotropic action), vasoconstriction in many vascular beds, especially in precapillary resistance vessels of skin, mucosa, and kidney, along with marked constriction of veins., ... Epinephrine affects respiration primarily by relaxing bronchial muscle. It has a powerful bronchodilator action, most evident when bronchial muscle is contracted because of disease, as in bronchial asthma, or in response to drugs or various autacoids. In such situations, epinephrine has a striking therapeutic effect as a physiological antagonist to substances that cause bronchoconstriction. The beneficial effects of epinephrine in asthma also may arise from inhibition of antigen-induced release of inflammatory mediators from mast cells, and to a lesser extent from diminution of bronchial secretions and congestion within the mucosa. Inhibition of mast cell secretion is mediated by beta2 receptors, while the effects on the mucosa are mediated by alpha receptors, The electrophysiologic effects of circulating epinephrine in humans were examined in four study groups of 10 subjects each. In 10 subjects without structural heart disease (Group 1) and in 10 patients with coronary disease or dilated cardiomyopathy (Group 2) epinephrine infusion at 25 and 50 ng/kg body weight per min for 14 min resulted in an elevation of the plasma epinephrine concentration in the physiologic range. In both groups it produced a dose-dependent decrease in the effective refractory period of the atrium, atrioventricular node and ventricle and improvement in atrioventricular node conduction. Epinephrine facilitated the induction of sustained ventricular tachycardia in 3 of the 20 subjects. In Group 3, a beta-adrenergic blocking dose of propranolol was added to the infusion of 50 ng/kg per min of epinephrine. Propranolol not only reversed the effects of epinephrine, but also lengthened these variables compared with baseline values. In group 4, propranolol was administered first, followed by 50 ng/kg per min of epinephrine. Propranolol alone slowed atrioventricular node conduction and mildly prolonged the refractory periods. In the presence of beta-blockade, epinephrine had no effect on atrioventricular node properties but resulted in a lengthening of the atrial and ventricular effective refractory periods. In conclusion, epinephrine in physioloic doses shortens the effective refractory period of the atrium, atrioventricular node and ventricle, improves atrioventricular node conduction and may facilitate the induction of sustained ventricular tachycardia. The overall electrophysiologic effects of epinephrine result from stimulation of beta-receptors. Stimulation of alpha-receptors by epinephrine has no effect on the atrioventricular node but prolongs the effective refractory period of the atrium and ventricle, partially offsetting the shortening of refractory periods mediated by beta-receptor stimulation., Epinephrine plays a key role in the control of vasomotor tone; however, the participation of the NO/cGMP pathway in response to beta-adrenoceptor activation remains controversial. To evaluate the involvement of the endothelium in the vascular response to epinephrine, we assessed NO production, endothelial NO synthase phosphorylation, and tissue accumulation of cGMP in the perfused arterial mesenteric bed of rat. Epinephrine elicited a concentration-dependent increase in NO (EC(50) of 45.7 pM), which was coupled to cGMP tissue accumulation. Both NO and cGMP production were blocked by either endothelium removal (saponin) or NO synthase inhibition (N(omega)-nitro-L-arginine). Blockade of beta(1)- and beta(2)-adrenoceptors with 1 microM propranolol or beta(3)-adrenoceptor with 10 nM SR 59230A displaced rightward the concentration-NO production curve evoked by epinephrine. Selective stimulation of beta(1)-, beta(2)-, or beta(3)-adrenoceptors also resulted in NO and cGMP production. Propranolol (1 microM) inhibited the rise in NO induced by isoproterenol or the beta(2)-adrenoceptor agonists salbutamol, terbutaline, or fenoterol. Likewise, 10 nM SR 59230A reduced the effects of the beta(3)-adrenoceptor agonists BRL 37344, CGP 12177, SR 595611A, or pindolol. The NO production induced by epinephrine and BRL 37344 was associated with the activation of the phosphatidylinositol 3-kinase/Akt pathway and phosphorylation of eNOS in serine 1177. In addition, in anaesthetized rats, bolus administration of isoproterenol, salbutamol, or BRL 37344 produced NO-dependent reductions in systolic blood pressure. These findings indicate that beta(1)-, beta(2)-, and beta(3)-adrenoceptors are coupled to the NO/cGMP pathway, highlighting the role of the endothelium in the vasomotor action elicited by epinephrine and related beta-adrenoceptor agonists. | |
Record name | Epinephrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00668 | |
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Record name | EPINEPHRINE | |
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Impurities |
Adrenalone /SRP: Adrenalone is the keto form of epinephrine/, 2-(benzylmethylamino)-1-(3,4-dihydroxyphenyl)ethanone, Noradrenaline | |
Record name | EPINEPHRINE | |
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Color/Form |
Brown (in air), Minute crystals, gradually browning on exposure to liaght and air, Light brown or nearly white crystalline powder, Colorless microcrystals, White to nearly white, microcrystalline powder or granules. | |
CAS No. |
51-43-4 | |
Record name | EPINEPHRINE | |
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Record name | (-)-Epinephrine | |
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Record name | Epinephrine [USP:INN:BAN:JAN] | |
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Record name | Epinephrine | |
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Record name | EPINEPHRINE | |
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Record name | EPINEPHRINE | |
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Record name | Epinephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |
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Melting Point |
412 to 414 °F (NTP, 1992), 211.5 °C, MP: 211-212 °C, approximately 215 °C with decomposition when heated rapidly | |
Record name | EPINEPHRINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Epinephrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000068 | |
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